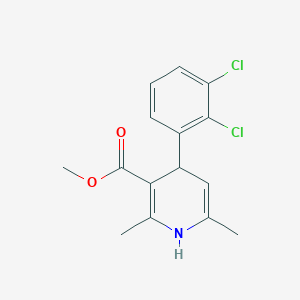

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Description

Historical Context of 1,4-Dihydropyridine Research

The development of 1,4-dihydropyridine compounds as calcium channel blockers originated in the mid-1960s through systematic screening programs conducted by various pharmaceutical companies targeting coronary circulation disorders. The initial discovery emerged from pharmacological studies of screened coronary dilators, with this research being incorporated into a broader program of pharmacological taxonomy initiated in 1964. The foundational work by Arunlakshana and Schild in 1959 provided essential quantitative procedures for defining antagonist action and estimating dissociation constants, which became fundamental to the development of calcium channel blocker research.

The historical trajectory of dihydropyridine research involved multiple pharmaceutical companies working simultaneously on different structural variations. Janssen Pharmaceutica initiated work with diphenylmethylpiperazines including lidoflazine, cinnarizine, and flunarizine, while Knoll AG focused on phenylalkylamines including verapamil. Bayer AG contributed significantly with their development of dihydropyridines including nifedipine, nimodipine, and nisoldipine, followed by Tanabe with the benzothiazepine diltiazem. Later contributions came from Sandoz with isradipine and Pfizer with amlodipine, establishing a comprehensive foundation for modern calcium channel blocker therapy.

The introduction of 1,4-dihydropyridines in therapy occurred more than four decades ago, with these compounds becoming among the most successful drugs ever used in humans. This success is evidenced by amlodipine ranking among the ten most prescribed drugs in the United States and globally. The radiochemical and electrophysiological studies performed with dihydropyridines allowed their cellular targets to be identified specifically as L-type calcium channels.

Classification within Heterocyclic Organic Chemistry

Within the framework of heterocyclic organic chemistry, this compound belongs to the broader category of nitrogen-containing heterocycles specifically classified under the Chemical Patent Classification system. According to the United States Patent and Trademark Office classification system, heterocyclic compounds containing rings of five or more members with nitrogen as the primary ring heteroatom are systematically organized within specific subgroups.

The compound represents a specialized subset of dihydropyridine structures characterized by partial saturation of the pyridine ring system. The 1,4-dihydropyridine core structure consists of a six-membered ring containing one nitrogen atom, with hydrogenation occurring at the 1 and 4 positions. This structural motif creates a distinctive three-dimensional architecture that differentiates it from fully aromatic pyridine derivatives and fully saturated piperidine compounds.

The chemical formula of the parent 1,4-dihydropyridine structure is represented as CH₂(CH=CH)₂NH, though the parent compound itself is uncommon in practical applications. The significance of 1,4-dihydropyridine derivatives extends beyond synthetic chemistry, as these structures serve as the foundation for naturally occurring cofactors including Nicotinamide Adenine Dinucleotide Hydrogen and Nicotinamide Adenine Dinucleotide Phosphate Hydrogen, which are derivatives of 1,4-dihydropyridine.

| Chemical Classification | Details |

|---|---|

| Ring System | Six-membered nitrogen heterocycle |

| Saturation Level | Partially saturated (1,4-positions) |

| Functional Groups | Ester, aromatic halides |

| Patent Classification | C07D (Heterocyclic compounds) |

| Molecular Architecture | Asymmetric substitution pattern |

Position within the Dihydropyridine Family of Compounds

This compound occupies a specialized position within the dihydropyridine family, characterized by its asymmetric ester functionalization and specific halogenation pattern. The compound belongs to the class of 4-aryl-1,4-dihydropyridines, which represents the most pharmacologically significant subset of dihydropyridine derivatives. This structural class is distinguished by the presence of an aromatic substituent at the 4-position of the dihydropyridine ring, which is essential for calcium channel blocking activity.

A recurring structural feature of pharmacologically active 1,4-dihydropyridines is the presence of substituents at the 2- and 6-positions. In the case of this compound, these positions are occupied by methyl groups, which contribute to the compound's stability and biological activity profile. The presence of these substituents prevents tautomerization or hydrolysis, which would otherwise compromise the structural integrity of the molecule.

The compound's position within the dihydropyridine family is further defined by its relationship to established therapeutic agents. The 2,3-dichlorophenyl substituent at the 4-position represents a specific halogenation pattern that influences both the compound's physicochemical properties and its biological activity. This substitution pattern has been extensively studied in patent literature, with systematic investigations revealing structure-activity relationships across various ester derivatives.

Research into 1,4-dihydropyridine derivatives has revealed that medicinal chemists have successfully decorated the 1,4-dihydropyridine nucleus to achieve diverse activities at several receptors, channels, and enzymes. The structural scaffold has proven remarkably versatile, serving as the foundation for compounds with activities extending beyond calcium channel modulation to include effects on multiple drug resistance, various other targets, and interactions with the human Ether-à-go-go-Related Gene channel, transporters, and phase I metabolizing enzymes.

Relationship to Clevidipine and Structural Homologs

The structural relationship between this compound and clevidipine provides important insights into structure-activity relationships within this chemical class. Clevidipine, with the International Nonproprietary Name designation and trade name Cleviprex, is a dihydropyridine calcium channel blocker specifically indicated for blood pressure reduction when oral therapy is not feasible or desirable. The compound represents a more complex structural analog featuring additional ester functionalization.

Clevidipine's structure is characterized as 5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, indicating the presence of both 3- and 5-position ester groups. This contrasts with the target compound, which features esterification only at the 3-position, representing a simplified structural analog that retains the core 2,3-dichlorophenyl substituent and 2,6-dimethyl substitution pattern.

The shared 2,3-dichlorophenyl substituent at the 4-position represents a critical structural element that influences the compounds' calcium channel blocking properties. This specific halogenation pattern has been systematically investigated, with the 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid serving as a common structural intermediate. This dicarboxylic acid derivative, with Chemical Abstracts Service number 138279-32-0, has been identified as Clevidipine Impurity 6, indicating its role as a synthetic intermediate or degradation product in clevidipine manufacture.

| Compound | 3-Position | 5-Position | 4-Position Substituent |

|---|---|---|---|

| Target Compound | Methyl ester | Hydrogen | 2,3-dichlorophenyl |

| Clevidipine | Methyl ester | Butanoyloxymethyl ester | 2,3-dichlorophenyl |

| Dicarboxylic Acid | Carboxylic acid | Carboxylic acid | 2,3-dichlorophenyl |

The pharmacological properties of clevidipine provide important context for understanding the potential activities of related structural analogs. Clevidipine functions as a dihydropyridine L-type calcium channel blocker with high selectivity for vascular smooth muscle rather than myocardial tissue, resulting in minimal effects on myocardial contractility or cardiac conduction. The compound reduces mean arterial blood pressure through decreased systemic vascular resistance while avoiding effects on cardiac filling pressure, confirming lack of activity on venous capacitance vessels.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound and related compounds encompasses multiple investigational directions, ranging from fundamental structure-activity relationship studies to novel therapeutic applications. Current research efforts have expanded beyond traditional cardiovascular applications to explore the potential of 1,4-dihydropyridine scaffolds in diverse therapeutic areas including neurodegeneration, cancer treatment, and metabolic disorders.

Recent investigations have focused on the development of Michael acceptor-containing 1,4-dihydropyridines as covalent calcium channel inhibitors, representing a significant advancement in the field. These studies have identified compounds capable of forming covalent bonds with cysteine amino acid residues within the dihydropyridine binding pocket of L-type calcium channels, achieved through the introduction of Michael acceptor groups into ester side chains. This research has been supported by comprehensive docking and pharmacophore analysis combined with glutathione reactivity assays to validate the proposed covalent binding mechanisms.

The exploration of 1,4-dihydropyridine derivatives as modulators of sirtuin deacetylases represents another significant research direction. Studies have demonstrated that strategic modification of the dihydropyridine scaffold, particularly at the N1 position, can confer either inhibitory or activating properties toward sirtuin enzymes. These findings have revealed that placement of cyclopropyl, phenyl, or phenylethyl groups at N1 confers nonselective SIRT1 and SIRT2 inhibition activity, while benzyl groups confer potent SIRT1, SIRT2, and SIRT3 activation.

Contemporary analytical methodologies have advanced significantly, with micellar electrokinetic chromatography emerging as an effective screening method for 1,4-dihydropyridine calcium antagonists. These analytical developments have facilitated rapid screening and characterization of compound libraries, supporting accelerated discovery efforts within this chemical class. The technique has proven particularly valuable for separating and quantifying multiple dihydropyridine derivatives simultaneously, enabling comprehensive structure-activity relationship studies.

| Research Area | Current Focus | Methodological Approaches |

|---|---|---|

| Covalent Inhibitors | Michael acceptor modifications | Patch clamp, molecular docking |

| Sirtuin Modulation | N1 position optimization | Deacetylase assays, cell studies |

| Analytical Methods | Rapid screening techniques | Micellar electrokinetic chromatography |

| Structure-Activity | Systematic substitution studies | Computational modeling, synthesis |

Properties

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZHDDQUXWJPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via the formation of a Knoevenagel adduct between 2,3-dichlorobenzaldehyde and methyl acetoacetate, followed by Michael addition with a second equivalent of methyl acetoacetate. Cyclization with ammonium acetate yields the 1,4-dihydropyridine core.

Standard Conditions

Table 1: Hantzsch Synthesis Optimization

| Variable | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | Ethanol | TBME | TBME (higher purity) |

| Catalyst | Piperidine | Acetic acid | Piperidine (faster cyclization) |

| Reaction Time | 12 hours | 8 hours | 8 hours |

One-Pot Catalytic Methods

Recent patents emphasize one-pot methodologies to streamline synthesis. A notable example involves:

Procedure

Advantages

Two-Step Felodipine-Analogous Synthesis

A patent by AstraZeneca describes a two-step strategy originally developed for felodipine, adaptable to this compound:

Step 1: Benzylidene Intermediate Formation

Step 2: Cyclization with Aminocrotonate

Table 2: Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Classical Hantzsch | 60–75% | 95% | Simplicity |

| One-Pot Catalytic | 78–82% | 98% | No chromatography needed |

| Two-Step Felodipine | 70–74% | 97% | Scalability |

Solvent and Catalyst Innovations

Solvent Screening

Catalytic Systems

-

Piperidine/Acetic Acid Synergy: Enhances enamine formation and cyclization.

-

Ionic Liquids: Tested in pilot studies, showing 5–10% yield improvement but higher costs.

Degradation and Byproduct Analysis

Common Byproducts

Stability Considerations

-

Light Sensitivity: DHP derivatives degrade under UV light; amber glassware is recommended.

-

Thermal Decomposition: Onset at 150°C, necessitating low-temperature storage.

Industrial-Scale Adaptations

Green Chemistry Approaches

Structural Confirmation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

-

Crystal System: Monoclinic, space group P2₁/c.

-

Bond Angles: C4-N1-C5 = 118.2°, confirming DHP ring geometry.

Emerging Methodologies

Enzymatic Esterification

Chemical Reactions Analysis

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted esters and amides .

Scientific Research Applications

Calcium Channel Blockers

1,4-Dihydropyridines, including methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, are primarily recognized as L-type calcium channel blockers . They are extensively used in the treatment of cardiovascular diseases due to their ability to lower blood pressure and reduce cardiac workload. Specifically:

- Antihypertensive Effects : These compounds help in managing hypertension by dilating blood vessels and decreasing vascular resistance .

- Cardiac Protection : They provide protective effects against ischemic heart conditions by reducing calcium influx during myocardial ischemia.

Neurological Applications

Recent studies have indicated that certain derivatives of 1,4-dihydropyridines can also target T-type calcium channels , making them promising candidates for treating neurological disorders such as epilepsy and neuropathic pain . The structural modifications in these compounds can enhance selectivity towards specific calcium channels.

Photostability and Degradation Studies

Research has shown that 1,4-dihydropyridines are sensitive to light and can degrade under photonic exposure. Understanding the photodegradation pathways is crucial for improving the stability of these compounds in pharmaceutical formulations. A quantitative structure–property relationship (QSPR) model has been developed to predict the photostability of various substituted 1,4-DHPs .

Synthetic Pathways

The synthesis of this compound involves multiple steps that typically include:

- Formation of the dihydropyridine core through condensation reactions.

- Introduction of the dichlorophenyl group via electrophilic aromatic substitution.

- Esterification to form the final product .

Structural Characterization

The compound's structure has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography. The molecular formula is with a molecular weight of approximately 312.19 g/mol . The dihedral angles between the aromatic rings provide insights into its conformational flexibility and potential interactions with biological targets.

Clinical Trials and Efficacy Studies

Several studies have evaluated the efficacy of 1,4-DHP derivatives in clinical settings:

- A study demonstrated that modifications in the ester moiety could yield compounds with enhanced selectivity for T-type calcium channels over L-type channels, indicating potential applications in pain management therapies .

- Another investigation focused on the pharmacokinetics and pharmacodynamics of these compounds in hypertensive patients, showing significant reductions in blood pressure without major side effects.

Comparative Analysis of Derivatives

| Compound Name | Calcium Channel Type | Therapeutic Use | Photostability |

|---|---|---|---|

| This compound | L-type | Antihypertensive | Moderate |

| Felodipine (similar structure) | L-type | Antihypertensive | Low |

| New derivatives (under study) | T-type | Neuropathic pain | High |

This table illustrates how modifications in structure can lead to varying therapeutic applications and stability profiles.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involves its role as a calcium channel blocker. It binds to the L-type calcium channels in vascular smooth muscle cells, inhibiting the influx of calcium ions. This leads to vasodilation and a subsequent reduction in blood pressure . The compound’s effects are primarily mediated through its interaction with the voltage-dependent calcium channels, resulting in decreased peripheral vascular resistance .

Comparison with Similar Compounds

Ethyl Methyl 4-(2,3-Dichlorophenyl)-2,6-Dimethylpyridine-3,5-Dicarboxylate

This compound differs by possessing both ethyl and methyl ester groups at positions 3 and 5 (vs. a single methyl ester in the target compound). The di-ester structure reduces its utility as a pharmaceutical intermediate but may enhance lipophilicity for specific applications .

Monomethyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate

This compound (CAS# 74936-72-4) is used in research but lacks documented therapeutic relevance .

Methyl 4-(3-Chlorophenyl)-5-(2,6-Dichlorophenylcarbamoyl)-2,6-Dimethyl-1,4-Dihydropyridine-3-Carboxylate

Here, a 3-chlorophenyl group replaces the 2,3-dichlorophenyl substituent, and an amide group is introduced at position 3. This modification increases molecular weight (465 g/mol) and likely impacts receptor binding, as evidenced by its distinct IR and NMR profiles .

Dimethyl 4-(3-Hydroxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate

The 3-hydroxyphenyl group enhances hydrophilicity compared to halogenated analogues. Such derivatives are studied for antioxidant and vasodilatory activities but exhibit lower metabolic stability due to phenolic oxidation .

Methyl 4-(2’-Trifluoromethylphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3-Carboxylate-5-(3,4-Dimethoxyphenyl)ethyl Carboxamide

This compound (CAS# 887406-97-5) incorporates a trifluoromethyl group and a carboxamide-linked dimethoxyphenyl chain. The trifluoromethyl group increases electron-withdrawing effects and metabolic resistance, while the carboxamide may target non-calcium channel pathways .

Table 1: Key Comparisons of Structural Analogues

Functional and Therapeutic Divergences

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,3-dichlorophenyl group in the target compound optimizes calcium channel blockade by balancing lipophilicity and electronic effects. In contrast, 3-nitrophenyl (strong electron-withdrawing) or 3-hydroxyphenyl (electron-donating) substituents alter binding affinity and pharmacokinetics .

- Ester vs. Amide Functionalization : Amide-containing derivatives (e.g., ) may engage hydrogen bonding with biological targets, diverging from the ester-based mechanism of clevidipine .

- Metabolic Stability : Trifluoromethyl and halogenated derivatives exhibit enhanced resistance to oxidative metabolism compared to hydroxylated analogues .

Biological Activity

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are widely recognized for their biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H17Cl2NO4

- Molecular Weight : 370.23 g/mol

- CAS Number : 91189-59-2

- IUPAC Name : this compound

1,4-DHPs primarily act as L-type calcium channel blockers , which inhibit the influx of calcium ions into cells. This action is crucial for reducing vascular resistance and managing hypertension. Additionally, some studies suggest that these compounds may also interact with T-type calcium channels, potentially offering therapeutic benefits in neurological conditions .

Antihypertensive Effects

The primary application of this compound is in the treatment of hypertension. As a calcium channel blocker, it helps in relaxing blood vessels and lowering blood pressure. The compound's structural modifications can enhance its selectivity and potency against specific calcium channels .

Neuroprotective Potential

Recent research indicates that certain derivatives of 1,4-DHPs may exhibit neuroprotective effects by modulating calcium influx in neuronal cells. This property could make them candidates for treating conditions like epilepsy and chronic pain .

Antitubercular Activity

Some studies have highlighted the potential of modified 1,4-DHP compounds in combating tuberculosis. The incorporation of lipophilic groups has been shown to enhance their anti-tubercular activity significantly .

Study on Calcium Channel Blockers

A study conducted on various 1,4-DHP derivatives demonstrated that modifications at the ester moiety could yield compounds with increased selectivity for T-type calcium channels over L-type channels. This selectivity is essential for developing drugs targeting pain pathways without affecting cardiovascular function .

Photostability Assessment

Research assessing the photostability of 1,4-DHPs indicated that these compounds are sensitive to light exposure, leading to degradation products that may affect their efficacy. The study employed quantitative structure–activity relationship (QSAR) models to predict stability and guide further synthetic modifications .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of this compound compared to other notable 1,4-DHP derivatives:

| Compound Name | Calcium Channel Activity | Antihypertensive Efficacy | Neuroprotective Effects | Antitubercular Activity |

|---|---|---|---|---|

| This compound | L-type & T-type | High | Potential | Moderate |

| Nifedipine | L-type | High | None | Low |

| Amlodipine | L-type | High | None | None |

| New Derivative with Lipophilic Groups | T-type Selective | Moderate | Potential | High |

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via the Hantzsch dihydropyridine synthesis , which involves a one-pot cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives. Key steps include:

Q. Optimization Parameters :

Q. How is the compound’s structure characterized using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) .

- ¹H NMR : Key signals include aromatic protons (δ 7.0–7.4 ppm), methyl ester (δ 3.6–3.7 ppm), and dihydropyridine H4 (δ 4.8–5.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 425 for related analogs) and fragmentation patterns validate the structure .

Q. What is the pharmacological activity of this compound?

Methodological Answer: As a dihydropyridine derivative , it acts as an L-type calcium channel blocker , selectively inhibiting vascular smooth muscle contraction. Key evidence:

- In vitro assays : Voltage-clamp studies on isolated arteries show dose-dependent inhibition of Ca²⁺ influx .

- Structural analogs : Felodipine (a closely related drug) reduces blood pressure via vasodilation .

Advanced Research Questions

Q. How can high-throughput crystallization improve bioavailability studies?

Methodological Answer: Encapsulated nanodroplet crystallization enables rapid screening of polymorphs:

Q. What analytical methods are used for stability testing and impurity profiling?

Methodological Answer:

- HPTLC : Detects degradation products (e.g., hydrolyzed esters) using silica gel plates and UV detection at 254 nm .

- HPLC-MS : Quantifies impurities like oxidized dihydropyridine derivatives (e.g., pyridine analogs) .

- Forced degradation : Acidic/alkaline hydrolysis identifies labile groups (e.g., ester cleavage at pH < 3) .

Q. How do structural modifications influence calcium channel binding?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

Q. How does the compound interact with multidrug resistance (MDR) transporters?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.